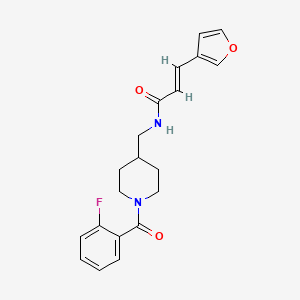![molecular formula C12H14F3N3O3 B2842222 N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide CAS No. 2061726-74-5](/img/structure/B2842222.png)
N'-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a carbohydrazide moiety protected by a tert-butoxycarbonyl (Boc) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Ring: The starting material, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is synthesized through a series of reactions involving halogenation and subsequent substitution reactions.
Introduction of the Carbohydrazide Group: The carboxylic acid is then converted to its corresponding carbohydrazide by reacting with hydrazine hydrate under reflux conditions.
Protection with Boc Group: The final step involves protecting the hydrazide group with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The pyridine ring can participate in nucleophilic substitution reactions, particularly at the position ortho to the nitrogen atom.
Oxidation and Reduction: The carbohydrazide moiety can be oxidized to form corresponding azides or reduced to amines under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Deprotected Hydrazide: Removal of the Boc group yields the free hydrazide.
Substituted Pyridines: Various substituted derivatives depending on the nucleophile used.
Azides and Amines: Products of oxidation and reduction reactions, respectively.
科学研究应用
N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: Used as a building block for more complex molecules, especially in the development of heterocyclic compounds.
Material Science:
作用机制
The mechanism by which N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors, altering biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N’-[(tert-butoxy)carbonyl]-5-methylpyridine-2-carbohydrazide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N’-[(tert-butoxy)carbonyl]-5-chloropyridine-2-carbohydrazide: Contains a chlorine substituent instead of a trifluoromethyl group.
Uniqueness
N’-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyridine-2-carbohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it particularly valuable in drug design and material science.
属性
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyridine-2-carbonyl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-11(2,3)21-10(20)18-17-9(19)8-5-4-7(6-16-8)12(13,14)15/h4-6H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRDLFHZNOSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
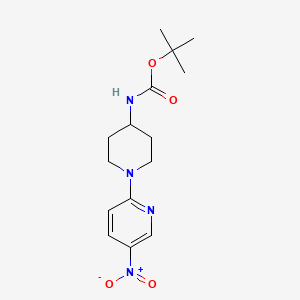
![N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2842140.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)
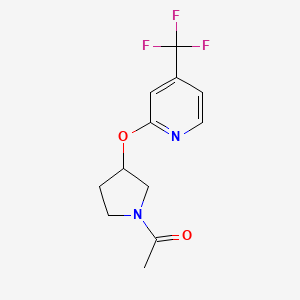
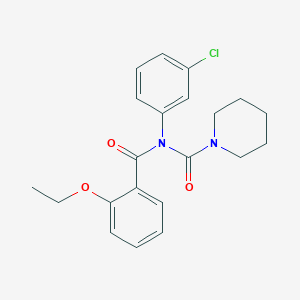
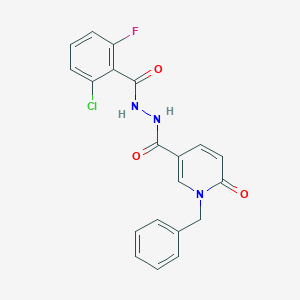
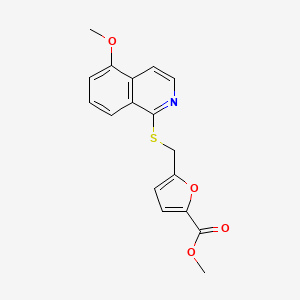
![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2842152.png)
![1-[2-(Methylsulfanyl)benzoyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2842153.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2842156.png)
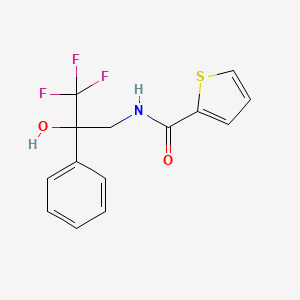
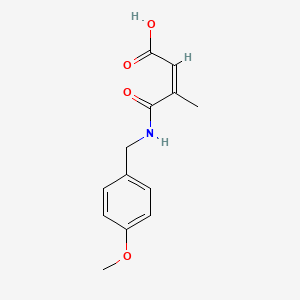
![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)
